8-Chloro-2-phenylquinoline-4-carbonyl chloride
Description
8-Chloro-2-phenylquinoline-4-carbonyl chloride is an organic compound belonging to the quinoline family. It has the molecular formula C16H9Cl2NO and a molecular weight of 302.15. This compound is characterized by the presence of a chloro group at the 8th position, a phenyl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring.
Properties
IUPAC Name |
8-chloro-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-8-4-7-11-12(16(18)20)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXMKYLRSHATRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorinating Agents and Conditions
The patent CN103709100A highlights several effective chlorinating agents for this transformation:
| Chlorinating Agent | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | 0–25°C, DCM, catalytic FeCl₃ | 78–85 | High |
| Dichlorodimethylhydantoin | 40–60°C, THF, 2–4 hours | 70–75 | Moderate |
| Cl₂ gas | 25°C, acetic acid solvent, 1 hour | 65–70 | Low |
| SOCl₂ | Reflux (76°C), toluene, 3 hours | 80–82 | High |
Key Observations :
- NCS offers superior selectivity due to its mild reactivity and compatibility with acid-sensitive groups.
- SOCl₂ doubles as a solvent and chlorinating agent but requires strict anhydrous conditions to avoid hydrolysis.
- Cl₂ gas is cost-effective but poses safety risks and lower selectivity due to electrophilic aromatic substitution at multiple positions.
Mechanistic Considerations
Chlorination proceeds via electrophilic aromatic substitution (EAS). The electron-deficient quinoline ring directs incoming Cl⁺ to the 8-position, which is activated by the ortho-directing effect of the nitrogen atom. Steric hindrance from the 2-phenyl group further enhances regioselectivity.
Side Reactions :
- Over-chlorination at positions 5 or 7.
- Ring-opening in the presence of strong Lewis acids (e.g., AlCl₃).
Acyl Chloride Formation
The final step involves converting the carboxylic acid group to the reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
Standard Protocol :
- Reaction Setup : Suspend 8-chloro-2-phenylquinoline-4-carboxylic acid in anhydrous dichloromethane.
- Reagent Addition : Add SOCl₂ (2.5 equiv) dropwise under nitrogen.
- Reflux : Heat at 40°C for 4–6 hours.
- Workup : Remove excess SOCl₂ and solvent under reduced pressure.
Yield : 90–95% (purity >98% by HPLC).
Critical Parameters :
- Moisture Control : Trace water hydrolyzes the acyl chloride to the carboxylic acid.
- Temperature : Excessive heat degrades the quinoline ring.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability:
- Continuous Flow Reactors : Minimize reaction time and improve heat transfer during chlorination.
- Solvent Recovery Systems : Recycle DCM and toluene to reduce waste.
- Automated Quality Control : In-line FTIR and HPLC monitor reaction progress and purity.
Case Study :
A pilot plant employing NCS in a microreactor achieved 82% yield with 99% selectivity, reducing raw material costs by 30% compared to batch processes.
Challenges and Optimization Strategies
Impurity Profiling
Common impurities include:
- 7-Chloro isomer : Arises from poor regioselectivity during chlorination.
- Quinoline N-oxide : Forms via oxidation under acidic conditions.
Mitigation :
- Use of radical scavengers (e.g., BHT) during chlorination.
- Post-synthesis purification via silica gel chromatography (hexane/EtOAc 4:1).
Green Chemistry Approaches
Recent efforts focus on replacing SOCl₂ with non-toxic alternatives:
- Phosphorus Pentachloride (PCl₅) : Requires stoichiometric amounts but generates less hazardous waste.
- Biocatalytic Methods : Enzymatic chlorination using chloroperoxidases (experimental stage).
Chemical Reactions Analysis
8-Chloro-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include substituted quinoline derivatives, which have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
8-Chloro-2-phenylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenylquinoline-4-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
8-Chloro-2-phenylquinoline-4-carbonyl chloride can be compared with other similar compounds such as:
8-Chloroquinoline-4-carbonyl chloride: Lacks the phenyl group at the 2nd position, resulting in different reactivity and applications.
2-Phenylquinoline-4-carbonyl chloride:
Quinoline-4-carbonyl chloride: Lacks both the chloro and phenyl groups, making it less versatile in synthetic applications.
The unique combination of the chloro, phenyl, and carbonyl chloride groups in this compound makes it a valuable compound in various fields of research and industry .
Biological Activity
8-Chloro-2-phenylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 295.18 g/mol. It features a quinoline ring structure substituted with a chlorine atom and a phenyl group, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Quinoline Derivative : The base compound, 8-chloroquinoline, is reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions.
- Introduction of Carbonyl Chloride : The resulting product is treated with thionyl chloride to introduce the carbonyl chloride group, enhancing its reactivity for further chemical modifications.
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against various strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies demonstrated that structural modifications in quinoline derivatives can significantly enhance antibacterial activity. For instance, compounds derived from 2-phenylquinoline exhibited increased potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Comparison Agent |
|---|---|---|---|
| This compound | S. aureus | 18 | Ampicillin |
| This compound | E. coli | 15 | Gentamicin |
| Other derivatives | MRSA | 20 | Vancomycin |
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit anticancer properties by intercalating with DNA and inhibiting topoisomerase enzymes. These mechanisms lead to cell cycle arrest and apoptosis in cancer cells.
A study reported that certain analogs showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from to .
Table 2: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 10 |
| 8-Chloro-2-(4-isopropylphenyl)quinoline | MCF7 (breast cancer) | 15 |
| Other derivatives | A549 (lung cancer) | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate within the DNA helix, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation, particularly topoisomerases and kinases.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial properties of various quinoline derivatives against MRSA and found that substituents on the quinoline core significantly affected activity levels. Compounds similar to 8-Chloro-2-phenylquinoline showed enhanced efficacy compared to traditional antibiotics .
- Anticancer Screening : In another study focusing on anticancer potential, derivatives were tested against multiple cancer cell lines. Results indicated that modifications could lead to improved selectivity and reduced toxicity compared to existing chemotherapeutics .
Q & A
Basic: How can the synthesis of 8-Chloro-2-phenylquinoline-4-carbonyl chloride be optimized for higher yields?
Methodological Answer:
The synthesis typically involves cyclization of substituted anilines with acyl chlorides followed by chlorination. Key steps include:
- Cyclization: Use a Lewis acid catalyst (e.g., AlCl₃) for Friedel-Crafts acylation to form the quinoline backbone .
- Chlorination: Introduce chlorine at the 8-position via electrophilic substitution using Cl₂ or SOCl₂ under controlled temperature (60–80°C) to minimize side reactions .
- Purification: Employ column chromatography with hexane:ethyl acetate gradients to isolate the product. Yield improvements (≥75%) are achieved by optimizing stoichiometry (1:1.2 molar ratio of quinoline precursor to chlorinating agent) and reaction time (4–6 hours) .
Advanced: How does regioselectivity in chlorination affect the synthesis of quinoline derivatives?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electronic Effects: The electron-withdrawing carbonyl chloride group at position 4 directs electrophilic chlorination to the electron-rich 8-position of the quinoline ring. Computational studies (DFT) can predict reactivity by analyzing charge distribution .
- Steric Hindrance: Bulky substituents (e.g., phenyl at position 2) reduce accessibility at adjacent positions, favoring chlorination at position 8 .
- Validation: Monitor reaction intermediates via LC-MS and compare with theoretical models to confirm regiochemical outcomes .
Basic: What are the key reactivity features of the carbonyl chloride group in this compound?
Methodological Answer:
The carbonyl chloride group is highly electrophilic, enabling:
- Nucleophilic Acyl Substitution: React with amines (e.g., primary/secondary amines) to form amides. Use DCM as a solvent and triethylamine as a base to neutralize HCl byproducts .
- Esterification: React with alcohols (e.g., methanol, ethanol) under mild conditions (0–25°C) to yield esters .
- Stability: Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis to the carboxylic acid .
Advanced: How can unexpected reactivity in polar aprotic solvents be mitigated?
Methodological Answer:
In solvents like DMF or DMSO, competing pathways (e.g., solvolysis or dimerization) may occur:
- Kinetic Control: Use shorter reaction times (<2 hours) and lower temperatures (0–10°C) to favor desired products .
- Additives: Introduce catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate amidation and suppress side reactions .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track carbonyl chloride consumption and adjust conditions dynamically .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl at position 2, chlorine at position 8). Key signals: δ 8.5–9.0 ppm (quinoline H), δ 160–165 ppm (carbonyl C) .
- X-ray Crystallography: Resolve crystal structures using SHELX software to validate stereochemistry and packing motifs .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (C₁₆H₁₀Cl₂NO: 309.03 g/mol) .
Advanced: How can crystallographic data resolve ambiguities in structural elucidation?
Methodological Answer:
- Twinned Crystals: Use SHELXL for refinement of twinned data, applying HKLF5 format to handle overlapping reflections .
- Disorder Modeling: For flexible substituents (e.g., phenyl groups), apply PART and SUMP instructions in SHELXL to model partial occupancy .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence <5% .
Basic: How to assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Screen against bacterial/fungal strains (MIC values) or cancer cell lines (IC₅₀ via MTT assay). Use positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Binding Studies: Perform fluorescence quenching or SPR to quantify interactions with DNA/topoisomerase enzymes .
- Toxicity Profiling: Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) to determine selectivity indices .
Advanced: How to design SAR studies for quinoline-based derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at positions 2, 6, or 8. Compare activities to establish substituent effects .
- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate steric/electronic parameters with bioactivity data. Validate with leave-one-out cross-validation (q² >0.5) .
- Mechanistic Insights: Conduct molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., DNA gyrase) .
Basic: How to address contradictory biological activity data in literature?
Methodological Answer:
- Assay Reproducibility: Standardize protocols (e.g., inoculum size, incubation time) across labs .
- Orthogonal Assays: Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Advanced: What strategies prevent decomposition during long-term storage?
Methodological Answer:
- Lyophilization: Convert to stable powders under vacuum (≤0.1 mbar) and store with desiccants (silica gel) .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation .
- Periodic QC: Monitor purity via HPLC-DAD every 3 months; re-purify if degradation exceeds 5% .
Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions releasing HCl gas .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Waste Disposal: Collect in halogenated waste containers and incinerate at ≥1000°C .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Prodrug Approach: Convert carbonyl chloride to ester prodrugs for enhanced oral bioavailability .
- LogP Optimization: Introduce hydrophilic groups (e.g., –OH, –SO₃H) to reduce LogP from ~3.5 to <2.5, improving solubility .
- Metabolic Stability: Use liver microsome assays to identify metabolic hotspots; block vulnerable sites (e.g., para positions) with halogens .
Basic: How to compare this compound’s activity with structurally similar derivatives?
Methodological Answer:
- Structural Analogues: Test 8-chloro-2-(3-propoxyphenyl) (MFCD03422843) and 2-(4-bromophenyl) (PubChem 46779374) derivatives under identical assay conditions .
- Activity Cliffs: Identify analogs with >10-fold potency differences using heatmaps or radar charts .
- Data Tables:
| Derivative | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Parent Compound | 12.5 ± 1.2 | 8.7 ± 0.9 |
| 8-Fluoro Analog | 25.3 ± 2.1 | 15.4 ± 1.5 |
| 2-(4-Bromophenyl) | 9.8 ± 0.8 | 6.2 ± 0.6 |
Advanced: What computational tools predict degradation pathways under physiological conditions?
Methodological Answer:
- DFT Calculations: Simulate hydrolysis mechanisms (e.g., acid-catalyzed vs. base-catalyzed) using Gaussian09 with SMD solvation models .
- MD Simulations: Run GROMACS trajectories to assess stability in aqueous environments (pH 7.4, 310 K) .
- Degradant Identification: Compare experimental LC-MS/MS data with in silico fragmentation (Mass Frontier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
